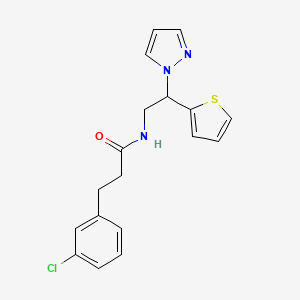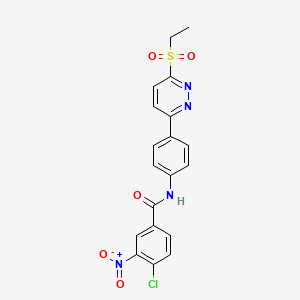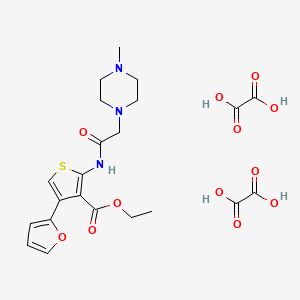
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-chlorophenyl)propanamide, also known as PTUPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Spectroscopic Analysis and Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-chlorophenyl)propanamide and its derivatives have been characterized using quantum chemical methods and vibrational spectral techniques, including FT-IR and FT-Raman spectra. These compounds exhibit significant antimicrobial activity, demonstrating both antifungal and antibacterial effects. Molecular docking studies have been conducted to understand their biological activity, focusing on hydrogen bond interactions and binding energies with various proteins. The stability of these molecules is further analyzed through natural bond orbital (NBO) analysis, which provides insights into the molecule's stability arising from hyper-conjugative interactions. Additionally, the Fukui functions calculated for these compounds offer information on the local reactivity properties, suggesting potential areas for chemical modifications to enhance their biological activities (A. Viji, B. Revathi, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Salian, 2020).
Anticancer Potential
Further research into derivatives of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-chlorophenyl)propanamide has revealed promising anticancer properties. Specifically, certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These findings indicate the potential of these compounds as therapeutic agents in cancer treatment, highlighting the importance of the pyrazole and thiophene moieties in contributing to their bioactivity (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).
Molecular Docking and Spectroscopic Analysis
Additional studies on novel pyrazole derivatives have demonstrated their potential in antimicrobial and anticancer applications. Molecular docking analyses and spectroscopic studies have been employed to understand the interactions of these compounds with biological targets and to characterize their molecular structures. These investigations have further validated the biological relevance of such compounds, indicating their utility in designing new therapeutic agents (C. Sivakumar, V. Balachandran, B. Narayana, Vinutha V. Salian, B. Revathi, N. Shanmugapriya, K. Vanasundari, 2020).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-15-5-1-4-14(12-15)7-8-18(23)20-13-16(17-6-2-11-24-17)22-10-3-9-21-22/h1-6,9-12,16H,7-8,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTBUQVKSBIXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-chlorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate](/img/structure/B2857638.png)
![benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2857640.png)
![5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide](/img/no-structure.png)



![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)


![4-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol](/img/structure/B2857654.png)
![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)

![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)